N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with chlorine and methyl groups at positions 5 and 4, respectively. The compound’s structure includes a 2,5-dioxopyrrolidin-1-yl moiety linked to the benzamide group, which may influence its pharmacokinetic properties and biological activity. Benzothiazole derivatives are known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The dioxopyrrolidine group, present in related compounds, has been associated with enhanced metabolic stability and solubility .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-13(20)6-7-14-17(10)21-19(27-14)22-18(26)11-2-4-12(5-3-11)23-15(24)8-9-16(23)25/h2-7H,8-9H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJNINTLTWJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 5-chloro and 4-methyl substituents.
Amide Formation: The final step involves the coupling of the benzothiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Benzoxazole Moieties
Compound A: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- Structure : Combines benzothiazole and benzoxazole via a butanamide linker.
Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Features a thiazole ring substituted with chlorine and a difluorobenzamide group.
- Activity : Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism .
- Key Difference : The absence of a fused benzene ring (as in benzothiazole) and the dioxopyrrolidine group may reduce solubility compared to the target compound.
Analogues with 2,5-Dioxopyrrolidin-1-yl Groups
Compound C : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)
- Structure : Contains a dimethylpyrrole group instead of benzothiazole.
- Activity: Enhances monoclonal antibody production in CHO cells but suppresses galactosylation, affecting therapeutic antibody quality .
- Key Difference : The dimethylpyrrole substituent may offer different electronic effects compared to the chloro-methylbenzothiazole group, influencing cellular uptake and target engagement.
Compound D : 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Structure : Includes a methoxybenzofuran-thiazole hybrid linked to the dioxopyrrolidinyl-benzamide core.
- Key Difference : The methoxybenzofuran group may enhance π-π stacking interactions in biological targets compared to the chloro-methylbenzothiazole moiety.
Comparative Analysis Table
Discussion of Research Findings
- Benzothiazole vs. Thiazole/Other Heterocycles : The fused benzene ring in benzothiazole (target compound) may enhance lipophilicity and membrane permeability compared to simpler thiazoles (Compound B) .
- Role of Dioxopyrrolidine : The 2,5-dioxopyrrolidin-1-yl group, shared with Compounds C and D, is associated with improved solubility and metabolic stability due to its polar, cyclic structure .
- Biological Implications : Chloro and methyl substituents on benzothiazole (target) could enhance steric interactions with hydrophobic enzyme pockets, similar to the chloro-benzoxazole in Compound A .
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 550.1 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing benzothiazole can inhibit cancer cell proliferation effectively. In vitro assays demonstrated that related compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity ( ).
The proposed mechanism of action for benzothiazole derivatives involves the inhibition of specific kinases involved in cancer progression. For example, Src family kinases (SFKs), which play critical roles in tumor growth and metastasis, are targeted by similar compounds. These inhibitors can disrupt signaling pathways essential for cancer cell survival ( ).
Study 1: In Vitro Efficacy
A study assessed the cytotoxicity of this compound against several human cancer cell lines. The results indicated that the compound had a significant inhibitory effect on cell viability with an IC50 value of approximately 6.26 µM against HCC827 cells and 6.48 µM against NCI-H358 cells ( ).
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of similar compounds revealed that modifications to the benzothiazole and pyrrolidine moieties could enhance biological activity. The presence of electron-withdrawing groups at specific positions on the benzothiazole ring was found to increase potency ( ).
Data Tables
| Compound Name | Molecular Formula | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | C26H32ClN3O4S | 6.26 | HCC827 |
| Similar Compound A | C23H20ClN3O3S | 6.48 | NCI-H358 |
| Similar Compound B | C24H22ClN3O3S | 8.00 | A549 |
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology :
- QSAR modeling : Use PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Fragment-based design : Replace the pyrrolidinedione group with other electron-deficient rings (e.g., maleimide) to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
